![molecular formula C7H5ClN2O B173738 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 136888-17-0](/img/structure/B173738.png)

5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Overview

Description

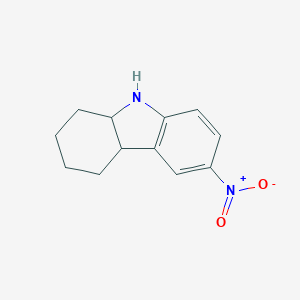

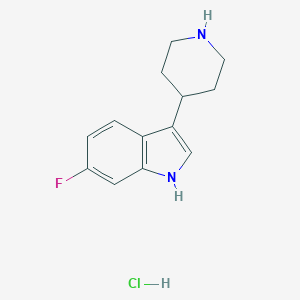

5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a chemical compound with the molecular formula C7H5ClN2 . It is a derivative of pyrrolopyridine, a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one consists of a pyrrole ring fused to a pyridine ring, with a chlorine atom attached .Physical And Chemical Properties Analysis

5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has a molecular weight of 152.581 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .Scientific Research Applications

2. Venetoclax Synthesis Intermediate

Field:

Medicinal Chemistry, Drug Development

5-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

serves as an intermediate in the synthesis of Venetoclax (ABT-199), a potent BCL-2 inhibitor used in the treatment of hematological malignancies.

Methods and Experimental Procedures:

Results and Outcomes:

- Venetoclax Production : Successful synthesis of Venetoclax, which has demonstrated clinical efficacy in chronic lymphocytic leukemia (CLL) and other B-cell malignancies .

3. Orphan Drug Designation for Tenosynovial Giant Cell Tumor (TGCT)

Field:

Clinical Research, Orphan Drug Development

Summary:

The effects of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one were evaluated in experimental models for tenosynovial giant cell tumor (TGCT), both localized and diffuse type. An ongoing clinical trial assessed its potential therapeutic benefit .

Methods and Experimental Procedures:

Results and Outcomes:

4. FGFR Inhibition

Field:

Medicinal Chemistry, Cancer Research

Summary:

Researchers explored derivatives of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one as potent inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cancer cell proliferation and angiogenesis.

Methods and Experimental Procedures:

Results and Outcomes:

Future Directions

The future directions for research on 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one could involve further exploration of its potential bioactive properties, given the activities observed in similar pyrrolopyridine derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and safety profile would be beneficial.

properties

IUPAC Name |

5-chloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-6-1-4-2-7(11)10-5(4)3-9-6/h1,3H,2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPUTMUWAOGQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=NC=C2NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597008 | |

| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | |

CAS RN |

136888-17-0 | |

| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Hydroxyamino)iminomethyl]-benzoic acid](/img/structure/B173670.png)

![2-[1-(4-Aminophenyl)ethylidene]propanedinitrile](/img/structure/B173673.png)

![10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B173681.png)